
2-Bromo-3-methoxy-1,1,1-trifluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methoxy-1,1,1-trifluoropropane typically involves the halogenation of a suitable precursor. One common method involves the bromination of 1,1,1-trifluoro-3-methoxypropane under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure consistency and quality. The product is then purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
2-Bromo-3-methoxy-1,1,1-trifluoropropane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents like tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 1,1,1-trifluoro-3-methoxypropanol, 1,1,1-trifluoro-3-methoxypropylamine, and other substituted derivatives.
Oxidation Reactions: Products include 1,1,1-trifluoro-3-methoxypropanone and related ketones.
Reduction Reactions: Products include 1,1,1-trifluoro-3-methoxypropane and other reduced forms.
科学的研究の応用
2-Bromo-3-methoxy-1,1,1-trifluoropropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fluorinated compounds and as a reagent in organic synthesis.
Biology: The compound is used in studies involving halogenated hydrocarbons and their effects on biological systems.
Medicine: Historically, it has been used as a general anesthetic, although its use has declined with the development of newer anesthetics.
Industry: It is used in the production of fluorinated polymers and other industrial chemicals.
作用機序
The mechanism of action of 2-Bromo-3-methoxy-1,1,1-trifluoropropane involves its interaction with the central nervous system. As an anesthetic, it works by depressing the activity of neurons, leading to a loss of consciousness and sensation. The compound interacts with various ion channels and receptors in the brain, including GABA receptors, which play a crucial role in its anesthetic effects.
類似化合物との比較
Similar Compounds
3-Bromo-1,1,1-trifluoropropan-2-one: This compound is similar in structure but has a ketone group instead of a methoxy group.
3-Bromo-1,1,1-trifluoropropane: This compound lacks the methoxy group and is used in different industrial applications.
Uniqueness
2-Bromo-3-methoxy-1,1,1-trifluoropropane is unique due to its combination of bromine, trifluoromethyl, and methoxy groups, which confer specific chemical properties and reactivity. Its use as an anesthetic also sets it apart from other similar compounds.
特性
IUPAC Name |
2-bromo-1,1,1-trifluoro-3-methoxypropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrF3O/c1-9-2-3(5)4(6,7)8/h3H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSQBSZARDNGLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407583 |
Source


|
| Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883498-92-8 |
Source


|
| Record name | 2-bromo-1,1,1-trifluoro-3-methoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


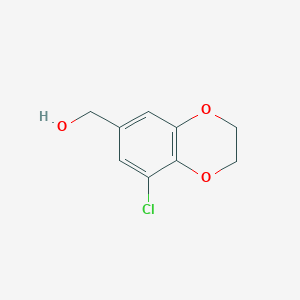

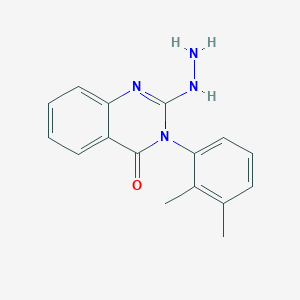
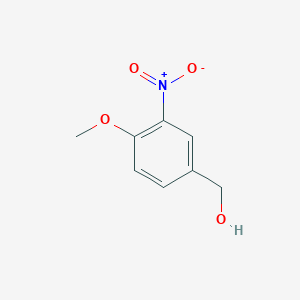
![Methyl 5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B1352986.png)


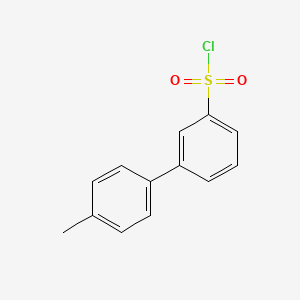
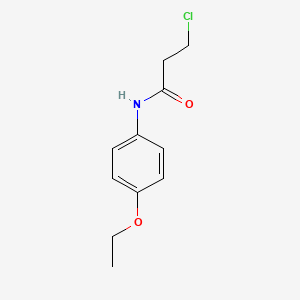

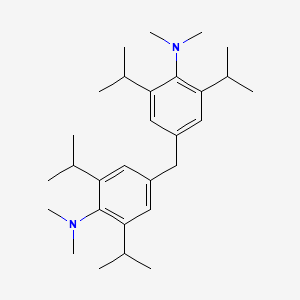
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl methanesulfonate](/img/structure/B1353007.png)
